N-[3-(Propan-2-yl)phenyl]thiolan-3-amine
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Overview
Description
N-[3-(Propan-2-yl)phenyl]thiolan-3-amine is a chemical compound with the molecular formula C13H19NS and a molecular weight of 221.36 g/mol . This compound is characterized by the presence of a thiolane ring attached to a phenyl group substituted with an isopropyl group. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Propan-2-yl)phenyl]thiolan-3-amine typically involves the reaction of 3-(propan-2-yl)phenylamine with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[3-(Propan-2-yl)phenyl]thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[3-(Propan-2-yl)phenyl]thiolan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Propan-2-yl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Propan-2-yl)phenyl]thiolan-2-amine: Similar structure but with the thiolane ring attached at a different position.
N-[3-(Propan-2-yl)phenyl]thiolan-4-amine: Another positional isomer with the thiolane ring attached at the fourth position.
N-[3-(Propan-2-yl)phenyl]thiolane-3-thiol: Contains a thiol group instead of an amine group.
Uniqueness
N-[3-(Propan-2-yl)phenyl]thiolan-3-amine is unique due to its specific substitution pattern and the presence of both a thiolane ring and an isopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H19NS |
---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(3-propan-2-ylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C13H19NS/c1-10(2)11-4-3-5-12(8-11)14-13-6-7-15-9-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3 |
InChI Key |
KTZOYSHKRPFJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC2CCSC2 |
Origin of Product |
United States |
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